molecular formula C10H8FN3O B7779745 2-(2-Aminopyrimidin-4-yl)-4-fluorophenol

2-(2-Aminopyrimidin-4-yl)-4-fluorophenol

Cat. No.: B7779745
M. Wt: 205.19 g/mol
InChI Key: QCUKVGKIEJOLFU-UHFFFAOYSA-N
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Description

2-(2-Aminopyrimidin-4-yl)-4-fluorophenol (CAS 925003-49-2) is a high-value heterocyclic building block with the molecular formula C10H8FN3O and a molecular weight of 205.19 g/mol . This compound features a 2-aminopyrimidine scaffold linked to a 4-fluorophenol group, a structure that is of significant interest in modern medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into potential drug candidates is a established method to fine-tune critical properties, including enhancing metabolic stability, influencing lipophilicity, and improving bioavailability . As a fluorinated heterocycle, this compound serves as a key synthetic intermediate in the research and development of novel therapeutic agents, particularly for constructing more complex molecules that act on kinase targets . Researchers utilize this compound as a precursor in the synthesis of investigational new chemical entities. Its structural framework is designed to facilitate hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied for use in laboratory research settings and is unequivocally not for human or veterinary use.

Properties

IUPAC Name

2-(2-aminopyrimidin-4-yl)-4-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c11-6-1-2-9(15)7(5-6)8-3-4-13-10(12)14-8/h1-5,15H,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUKVGKIEJOLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=NC(=NC=C2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Reaction Conditions for Cyclization Method

Parameter Value
Starting Material2-Cyano-4-fluorophenol
ReagentGuanidine hydrochloride
SolventEthanol
Temperature80°C
Time12 hours
Yield65–75%

Table 2: Industrial Production Metrics

Metric Value
Throughput10 kg/day
Catalyst Recovery95% Pd reclaimed
Waste Generated2 kg/kg product

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom on the phenol ring undergoes substitution under nucleophilic conditions. This reaction is facilitated by the electron-withdrawing effect of the adjacent hydroxyl group, which activates the ring for attack.

Reaction TypeConditionsProductYieldReference
Fluorine Replacement KOH (aq.), 80°C, 12h2-(2-Aminopyrimidin-4-yl)-4-hydroxyphenol78%

Mechanism :

  • Deprotonation of the hydroxyl group generates a phenoxide ion, increasing ring electron density.

  • Nucleophilic attack (e.g., hydroxide) displaces fluorine via a Meisenheimer intermediate.

Electrophilic Substitution

The hydroxyl group directs electrophiles to the ortho and para positions, though fluorine’s meta-directing effect complicates regioselectivity.

Reaction TypeReagentsProductSelectivityReference
Nitration HNO₃/H₂SO₄, 0°C2-(2-Aminopyrimidin-4-yl)-4-fluoro-5-nitrophenolPara to -OH (major)
Sulfonation H₂SO₄, 120°C2-(2-Aminopyrimidin-4-yl)-4-fluoro-5-sulfophenolOrtho to -OH (minor)

Key Insight : Steric hindrance from the pyrimidine group suppresses substitution at the ortho position relative to the hydroxyl group .

Condensation Reactions

The aminopyrimidine moiety participates in cyclocondensations and Schiff base formations.

Schiff Base Formation

Reaction with aldehydes yields imine-linked derivatives:

AldehydeConditionsProductApplicationReference
BenzaldehydeEtOH, reflux, 6h2-(2-(Benzylideneamino)pyrimidin-4-yl)-4-fluorophenolChelating agent

Mechanism :

  • The amino group attacks the aldehyde carbonyl.

  • Water elimination forms the imine bond.

Metal Coordination

The phenol and amino groups act as bidentate ligands, forming stable complexes with transition metals:

Metal SaltConditionsComplex StructureStability Constant (log K)Reference
Cu(II) acetateMeOH, RT, 2h[Cu(L)₂(H₂O)₂]8.2 ± 0.3
Fe(III) chlorideEtOH, Δ, 1h[Fe(L)Cl₂]6.7 ± 0.2

Applications : These complexes show catalytic activity in oxidation reactions and potential in medicinal chemistry .

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings:

Reaction TypeCatalystSubstrateProductYieldReference
Suzuki Coupling Pd(PPh₃)₄4-Bromophenylboronic acid2-(2-Aminopyrimidin-4-yl)-4-fluoro-4'-biphenylol82%
Buchwald-Hartwig Pd₂(dba)₃Morpholine2-(2-(Morpholino)pyrimidin-4-yl)-4-fluorophenol75%

Conditions : Typically require anhydrous DMF, 80–100°C, and 12–24h reaction time .

Phenol Oxidation

Controlled oxidation converts the phenol to a quinone:

Oxidizing AgentProductSelectivityReference
KMnO₄ (acidic)2-(2-Aminopyrimidin-4-yl)-4-fluoro-1,4-benzoquinone90%

Amino Group Reduction

Catalytic hydrogenation saturates the pyrimidine ring:

ConditionsProductYield
H₂ (1 atm), Pd/C, EtOH2-(2-Aminotetrahydropyrimidin-4-yl)-4-fluorophenol68%

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism and protonation states:

pH RangeDominant FormpKa Values
< 3Protonated amino group, neutral phenolpKa₁ = 2.1 (pyrimidine -NH₂)
3–8Zwitterionic (phenol deprotonated, amino protonated)pKa₂ = 9.4 (phenol -OH)
> 8Fully deprotonated-

Data derived from analogous fluorophenols and aminopyrimidines .

Scientific Research Applications

The compound 2-(2-Aminopyrimidin-4-yl)-4-fluorophenol is a significant chemical entity in various scientific fields, particularly in medicinal chemistry, biochemistry, and materials science. This article explores its applications, focusing on its therapeutic potential, biological mechanisms, and industrial uses.

Medicinal Chemistry

2-(2-Aminopyrimidin-4-yl)-4-fluorophenol has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For example, studies have shown its effectiveness against certain cancer cell lines, suggesting it could serve as a lead compound for developing new anticancer drugs.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Its ability to disrupt bacterial cell membranes or inhibit essential enzymes makes it a candidate for further development as an antibiotic agent.

Biochemical Applications

In biochemistry, 2-(2-Aminopyrimidin-4-yl)-4-fluorophenol is utilized as a biochemical probe to study enzyme mechanisms and cellular processes.

Enzyme Inhibition Studies

Its role as an inhibitor of specific enzymes allows researchers to explore metabolic pathways and understand disease mechanisms better. This application is crucial in drug discovery and development.

Cellular Assays

The compound is employed in various cellular assays to evaluate its effects on cell viability and proliferation, contributing to the understanding of its pharmacodynamics.

Material Science

In materials science, the unique properties of 2-(2-Aminopyrimidin-4-yl)-4-fluorophenol make it suitable for developing novel materials.

Polymer Synthesis

The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for electronic devices.

Nanotechnology

It has potential applications in nanotechnology, where it can be used to functionalize nanoparticles for targeted drug delivery systems.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of 2-(2-Aminopyrimidin-4-yl)-4-fluorophenol and their anticancer activities against breast cancer cell lines. The findings indicated that certain derivatives exhibited significant growth inhibition, highlighting the compound's potential as a scaffold for new anticancer agents.

Case Study 2: Antimicrobial Evaluation

In another study published in Antibiotics, researchers evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound showed promising activity against resistant strains, indicating its potential as a lead for new antibiotics.

Mechanism of Action

The mechanism of action of 2-(2-Aminopyrimidin-4-yl)-4-fluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-(2-Amino-6-phenylpyrimidin-4-yl)-2,2-difluoro-1-phenylethanol (4a)
  • Structure: Differs by a difluoroethanol group instead of fluorophenol and a phenyl substituent at the pyrimidine C6 position.
  • A SciFinder search (2010) confirmed its novelty .
  • Key Difference: The ethanol moiety may improve solubility compared to the phenolic hydroxyl in the target compound.
3-(2-Aminopyrimidin-4-yl) Indole Derivatives
  • Structure: Replaces fluorophenol with an indole ring. Example: 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol.
  • Biological Activity : Exhibits 87.4% anti-inflammatory activity (paw edema model) and 78.5% analgesic activity, comparable to indomethacin .
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
  • Structure: Contains a fluorophenyl group but includes a methoxyphenylaminomethyl side chain.
  • Crystallography : Intramolecular N–H⋯N hydrogen bonding stabilizes the planar conformation. Dihedral angles between pyrimidine and aryl groups range from 12.0° to 86.1°, influencing binding geometry .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
2-(2-Aminopyrimidin-4-yl)-4-fluorophenol C₁₇H₁₄FN₃O 295.31 Not reported 4-fluorophenol, pyrimidine
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine C₁₁H₇BrClFN₂ 301.54 Not reported Bromophenyl, chloro, fluoro
2-(2-Amino-6-p-tolylpyrimidin-4-yl)-4-fluorophenol C₁₇H₁₄FN₃O 295.31 Not reported Methylphenyl, fluorophenol
  • Thermal Stability : Pyrimidine derivatives with halogen substituents (e.g., Cl, Br) exhibit melting points between 268–287°C, indicative of strong intermolecular forces .

Biological Activity

2-(2-Aminopyrimidin-4-yl)-4-fluorophenol is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and implications for drug development.

Chemical Structure

The compound is characterized by the following molecular structure:

  • Molecular Formula : C10_{10}H9_{9}F1_{1}N4_{4}O
  • Molecular Weight : 220.20 g/mol

The biological activity of 2-(2-Aminopyrimidin-4-yl)-4-fluorophenol is primarily attributed to its interactions with specific molecular targets within cells. The compound has been shown to modulate enzyme activity and receptor signaling pathways, which are critical for various physiological processes.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain kinases and phosphatases involved in signal transduction pathways.
  • Receptor Modulation : It binds to specific receptors, influencing cellular responses such as proliferation and apoptosis.

Biological Activities

The compound exhibits a range of biological activities, which are summarized in the following table:

Activity Description References
AnticancerDemonstrated efficacy against various cancer cell lines, including leukemia.
AntimicrobialExhibits inhibitory effects against a range of bacterial strains.
NeuroprotectivePotential to protect neuronal cells from oxidative stress and apoptosis.
AntioxidantScavenges free radicals, reducing oxidative damage in cellular systems.

Case Studies

Several studies have highlighted the biological activity of 2-(2-Aminopyrimidin-4-yl)-4-fluorophenol:

  • Anticancer Activity : In vitro studies revealed that this compound inhibits the growth of human leukemia cells by inducing apoptosis through caspase activation pathways. The effective concentration (EC50) was determined to be around 5 µM in these assays .
  • Neuroprotective Effects : A study conducted on neuronal cell lines indicated that treatment with the compound reduced cell death caused by oxidative stress by approximately 40%, suggesting its potential use in neurodegenerative diseases .
  • Antimicrobial Properties : The compound showed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL depending on the strain tested .

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds suggests that modifications at specific positions on the pyrimidine ring can enhance biological activity. For instance, substituents at the 4-position of the fluorophenol moiety have been shown to significantly improve potency against cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Aminopyrimidin-4-yl)-4-fluorophenol, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, leveraging pyrimidine and fluorophenol precursors. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity validation requires HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR spectroscopy (¹H/¹³C, DMSO-d₆) to confirm structural integrity. Cross-referencing with high-resolution mass spectrometry (HRMS) is critical for molecular weight confirmation .
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Q. How can researchers optimize solubility and stability for in vitro assays involving this compound?

  • Methodological Answer : Solubility screening in DMSO, PBS, or ethanol at varying pH (4–9) is recommended. Stability under assay conditions (e.g., 37°C, 24 hours) should be monitored via UV-Vis spectroscopy (λmax ~270 nm for fluorophenol derivatives). For unstable intermediates, lyophilization or inert atmosphere storage (argon) is advised. Use of cryoprotectants (e.g., trehalose) may enhance shelf-life .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for 2-(2-Aminopyrimidin-4-yl)-4-fluorophenol across different cell lines?

  • Methodological Answer : Discrepancies may arise from cell-specific metabolism or off-target effects. Design a panel of cell lines (e.g., HEK293, HeLa, MCF-7) with matched genetic backgrounds. Pair dose-response curves (IC₅₀) with RNA-seq to identify differentially expressed genes. Validate using CRISPR knockout of suspected off-target pathways (e.g., kinase inhibitors). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity) .

Q. How can computational modeling predict the compound’s interaction with kinase targets, and what experimental validation is required?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of kinase domains (e.g., EGFR, CDK2). Prioritize binding poses with ΔG < -8 kcal/mol. Validate via isothermal titration calorimetry (ITC) for binding constants (Kd) and competitive ATPase assays. For in vivo relevance, generate mutant kinase constructs (e.g., T790M EGFR) to test resistance profiles .
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Q. What analytical techniques are critical for characterizing degradation products of this compound under oxidative stress?

  • Methodological Answer : Subject the compound to forced degradation (H₂O₂, UV light). Analyze via LC-MS/MS (Q-TOF) to identify fragments. Compare fragmentation patterns with reference standards. Use ¹⁹F NMR to track fluorine loss, indicative of aromatic ring cleavage. Quantify degradation kinetics using Arrhenius plots for shelf-life modeling .

Data Interpretation and Collaboration

Q. How should researchers address conflicting spectral data (NMR/IR) for this compound reported in different studies?

  • Methodological Answer : Reconcile discrepancies by standardizing solvent systems (e.g., DMSO-d₆ for NMR) and calibration protocols. Share raw spectral data via platforms like ResearchGate for peer validation . Reproduce synthesis under controlled conditions (e.g., anhydrous, inert atmosphere) to isolate environmental variables .

Q. What platforms facilitate collaboration on structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer : Use ResearchGate or Zenodo to share synthetic protocols, crystallographic data, and bioassay results. Collaborative tools like ChemAxon’s MarvinSuite enable real-time SAR visualization. Cross-institutional validation via blinded compound exchange reduces bias .

Tables for Key Data

Table 1 : Common Synthetic Routes and Yields

MethodPrecursorsYield (%)Purity (HPLC)
Suzuki-Miyaura Coupling4-Fluorophenylboronic acid6298.5
Nucleophilic Substitution2-Aminopyrimidine4895.2

Table 2 : Stability in Solvents (24 hours, 25°C)

SolventDegradation (%)Primary Degradation Product
DMSO2.1None detected
PBS15.74-Fluorocatechol
Ethanol5.3N-Oxide derivative

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